molecular formula C18H18N2O2S B4535139 N-(2-furylmethyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide

N-(2-furylmethyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide

Cat. No. B4535139
M. Wt: 326.4 g/mol
InChI Key: GCRGSUUXDBEUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is a compound with potential pharmacological applications. It belongs to a class of compounds known for their diverse biological activities.

Synthesis Analysis

This compound can be synthesized through a chemoselective Michael reaction, as demonstrated in the preparation of related quinoxaline derivatives. A novel thiation method from corresponding quinoxalin-2(1H)-one is also utilized in similar compounds (El Rayes et al., 2019).

Molecular Structure Analysis

The molecular structure is characterized using techniques like NMR, and molecular docking may be used for structure-activity relationship studies. These methods have been applied to similar quinoxaline derivatives (El Rayes et al., 2019).

Chemical Reactions and Properties

Compounds of this class react with nucleophiles and active methylene compounds to form various derivatives. Such reactions have been observed in compounds with similar structures (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are typically determined through standard laboratory methods, although specific data on this compound is not readily available.

Chemical Properties Analysis

The chemical properties, such as reactivity, are influenced by the compound's functional groups. For instance, the quinoxaline ring in similar compounds has been shown to play a crucial role in their bioactivity (El Rayes et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-10-17(20-16-8-4-3-7-15(12)16)23-13(2)18(21)19-11-14-6-5-9-22-14/h3-10,13H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRGSUUXDBEUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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